molecular formula C20H18ClNO4S B15204635 Ethyl 4-chlorosulfonyl-2-methyl-1,5-diphenylpyrrole-3-carboxylate CAS No. 306936-29-8

Ethyl 4-chlorosulfonyl-2-methyl-1,5-diphenylpyrrole-3-carboxylate

Cat. No.: B15204635
CAS No.: 306936-29-8
M. Wt: 403.9 g/mol
InChI Key: BGXKUQAVHZRWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate: is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chlorosulfonyl group, a carboxylate ester, and two phenyl groups attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a β-keto ester and an amine. For example, ethyl acetoacetate can react with aniline in the presence of an acid catalyst to form the pyrrole ring.

    Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced by reacting the pyrrole derivative with chlorosulfonyl isocyanate. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition.

    Esterification: The carboxylate ester group can be introduced through an esterification reaction using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate may involve optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, high-purity reagents, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The pyrrole ring can undergo oxidation to form pyrrole-2,3-diones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or alcohols, typically in the presence of a base like triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride, typically in anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate, often in aqueous or organic solvents.

Major Products

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Pyrrole-2,3-diones: Formed from oxidation reactions of the pyrrole ring.

Scientific Research Applications

Ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

    Biological Studies: It can be used as a probe to study enzyme mechanisms and protein interactions, particularly those involving sulfonyl groups.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate involves its reactive functional groups:

    Chlorosulfonyl Group: This group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is utilized in medicinal chemistry to modify biological targets.

    Pyrrole Ring: The aromatic nature of the pyrrole ring allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets.

    Carboxylate Ester: This group can undergo hydrolysis to form the corresponding carboxylic acid, which can further react with other functional groups.

Comparison with Similar Compounds

Ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(chlorosulfonyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate: This compound lacks one phenyl group, which may affect its reactivity and binding properties.

    Ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxamide: This compound has an amide group instead of an ester, which can influence its solubility and reactivity.

    Ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid: This compound has a carboxylic acid group instead of an ester, which can affect its acidity and reactivity.

The uniqueness of ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.

Properties

CAS No.

306936-29-8

Molecular Formula

C20H18ClNO4S

Molecular Weight

403.9 g/mol

IUPAC Name

ethyl 4-chlorosulfonyl-2-methyl-1,5-diphenylpyrrole-3-carboxylate

InChI

InChI=1S/C20H18ClNO4S/c1-3-26-20(23)17-14(2)22(16-12-8-5-9-13-16)18(19(17)27(21,24)25)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3

InChI Key

BGXKUQAVHZRWHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1S(=O)(=O)Cl)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.